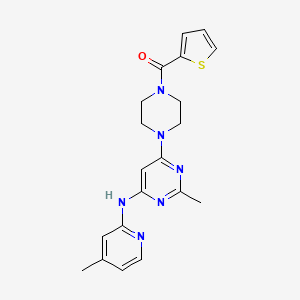
(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H22N6OS and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with indole and pyridopyrimidine moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Compounds with similar structures have been found to interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in cell signaling pathways. Inhibition of these enzymes can disrupt these pathways, leading to various downstream effects.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
生物活性
The compound (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, identified by its CAS number 1428371-42-9, is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N7O with a molecular weight of 389.5 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a thiophene group, which are significant in conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N7O |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1428371-42-9 |
The biological activity of this compound primarily involves inhibition of specific protein kinases. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer.
Protein Kinase Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on several protein kinases. For instance, a related compound was shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The inhibition of CDKs can lead to decreased cell proliferation in cancer cells, making these compounds potential therapeutic agents for cancer treatment .
In Vitro Studies
In vitro evaluations have indicated that the compound exhibits significant inhibitory activity against a range of kinases. For example:
- Kinase Panel Testing : A study evaluated the inhibitory potency against various kinases including CLK1 and DYRK1A. The results revealed that while some derivatives showed promising inhibition at micromolar concentrations, others did not exhibit sufficient potency to be considered effective .
- Structure Activity Relationship (SAR) : Modifications in the molecular structure were found to affect the inhibitory activity significantly. The presence of specific functional groups was correlated with enhanced potency against targeted kinases .
Case Studies
Several case studies have highlighted the potential therapeutic applications of the compound:
- Cancer Treatment : In preclinical models, compounds related to this compound were tested for their ability to inhibit tumor growth. Results indicated a reduction in tumor size when administered alongside conventional therapies .
- Antimicrobial Activity : Other studies have explored the antimicrobial properties of similar compounds, suggesting that they may also target bacterial protein kinases, providing a dual-action mechanism against both cancer and bacterial infections.
特性
IUPAC Name |
[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-14-5-6-21-17(12-14)24-18-13-19(23-15(2)22-18)25-7-9-26(10-8-25)20(27)16-4-3-11-28-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTDHPXHOMNUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














